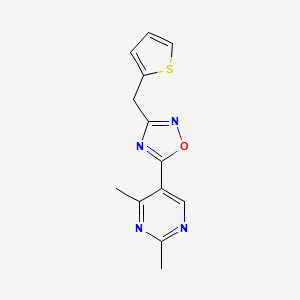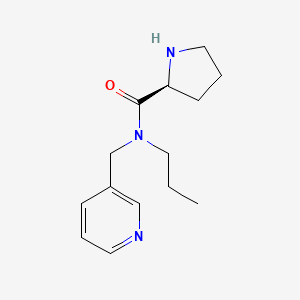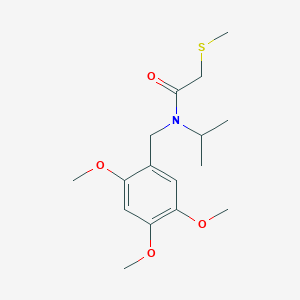
5-(2,4-Dimethylpyrimidin-5-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Descripción general
Descripción
2,4-Dimethyl-5-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thienylmethyl group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dimethylpyrimidine with thienylmethyl bromide in the presence of a base, followed by cyclization with an appropriate oxadiazole precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-5-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 5-(2,4-Dimethylpyrimidin-5-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The thienylmethyl and oxadiazole moieties can play crucial roles in binding to target sites and modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpyrimidine: A simpler analog without the thienylmethyl and oxadiazole substituents.
2,4-Dimethyl-5-(2-thienyl)pyrimidine: Lacks the oxadiazole ring.
2,4-Dimethyl-5-(1,2,4-oxadiazol-5-yl)pyrimidine: Lacks the thienylmethyl group.
Uniqueness
2,4-Dimethyl-5-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]pyrimidine is unique due to the presence of both thienylmethyl and oxadiazole substituents, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various applications, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
5-(2,4-dimethylpyrimidin-5-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-11(7-14-9(2)15-8)13-16-12(17-18-13)6-10-4-3-5-19-10/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLXWSWSRNLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B4254419.png)
![4-(4-ethoxy-3-methylphenyl)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4254421.png)
![2-[1-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol](/img/structure/B4254431.png)
![5-(benzimidazol-1-ylmethyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4254441.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B4254446.png)
![7-(3,4-difluorobenzyl)-2-(4-vinylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4254450.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-5-pyridazin-4-yl-1,2,4-oxadiazole](/img/structure/B4254463.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-furamide](/img/structure/B4254472.png)
![N-[4-(2-furyl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B4254477.png)
![1-[(4-chlorophenyl)methyl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide](/img/structure/B4254507.png)
![[1-({5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-4-piperidinyl]methanol](/img/structure/B4254509.png)
![2-[1-cyclopentyl-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4254513.png)

